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molecular formula C5H5BrS B1269912 4-Bromo-2-methylthiophene CAS No. 29421-92-9

4-Bromo-2-methylthiophene

Cat. No. B1269912
M. Wt: 177.06 g/mol
InChI Key: ABMUSXPGSSMPLK-UHFFFAOYSA-N
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Patent
US05563158

Procedure details

Alternatively, initial lithiation of 3-bromo-5-methylthiophene followed by capture with methyl chloroformate gives methyl 5-methylthiophene-3-carboxylate. Free-radical bromination of the methyl group provides 5-(bromomethyl)thiophene-3-carboxylic acid. ##STR46##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:6]=[C:5]([CH3:7])[S:4][CH:3]=1.Cl[C:9]([O:11][CH3:12])=[O:10]>>[CH3:7][C:5]1[S:4][CH:3]=[C:2]([C:9]([O:11][CH3:12])=[O:10])[CH:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CSC(=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=CC(=CS1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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